6-Phenylphenanthridin-8-amine
Description
6-Phenylphenanthridin-8-amine is a heterocyclic aromatic compound featuring a phenanthridine core substituted with a phenyl group at position 6 and an amine group at position 8. Phenanthridine derivatives are widely studied for their applications in anticancer, antimicrobial, and fluorescence-based research . The amine group at position 8 enhances hydrogen-bonding capacity, while the phenyl group at position 6 contributes to hydrophobic interactions, making this compound a versatile template for structural optimization.
Properties
IUPAC Name |
6-phenylphenanthridin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c20-14-10-11-15-16-8-4-5-9-18(16)21-19(17(15)12-14)13-6-2-1-3-7-13/h1-12H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNWXOVSQPWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90809009 | |
| Record name | 6-Phenylphenanthridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90809009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62394-26-7 | |
| Record name | 6-Phenylphenanthridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90809009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Phenanthridine Derivatives
Physicochemical Properties
- Halogenation Effects : Fluorine (3k, 9b) increases electronegativity and metabolic stability, while chlorine (9b) enhances lipophilicity and target binding in hydrophobic pockets .
- Salt Formation : Hydrobromide () and chloride () salts improve aqueous solubility, critical for bioavailability.
- Quaternary Ammonium Derivatives (): The charged quaternary nitrogen in 6-(4-aminophenyl)-5-methylphenanthridin-5-ium-8-amine chloride enhances membrane permeability and ionic interactions .
Q & A
Q. What are the recommended synthetic pathways for 6-Phenylphenanthridin-8-amine, and how can purity be optimized?
The synthesis of this compound typically involves coupling reactions, such as Buchwald-Hartwig amination or Ullmann-type couplings, to introduce the phenyl and amine groups. To optimize purity, use high-purity precursors and employ column chromatography or recrystallization for isolation. Characterization via -NMR and HPLC-MS is critical to confirm structural integrity and purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- Spectroscopy : -NMR, -NMR, and FT-IR for functional group verification.
- Mass spectrometry : HRMS or LC-MS to confirm molecular weight.
- Chromatography : HPLC for purity assessment. Document all protocols, including instrument parameters (e.g., column type, solvent gradients), to ensure reproducibility .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct stability studies under varying conditions (temperature, humidity) using accelerated degradation protocols. Monitor via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?
Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., kinases). Validate predictions by synthesizing top candidates and testing in vitro. Compare computational and experimental IC values to refine models .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Reproduce studies : Use standardized protocols (e.g., cell lines, assay conditions) from primary literature.
- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects).
- Dose-response validation : Test the compound across a broader concentration range to confirm activity thresholds .
Q. How can researchers optimize the selectivity of this compound for a specific enzyme target?
Perform structure-activity relationship (SAR) studies by systematically modifying substituents on the phenanthridine core. Use competitive inhibition assays with related enzymes to assess selectivity. Pair results with co-crystallization or cryo-EM to visualize binding interactions .
Q. What methodologies address low solubility of this compound in aqueous assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
- Nanoparticle encapsulation : Employ liposomal or polymeric carriers for controlled release .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC/IC values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. Include negative controls (e.g., vehicle-only) and positive controls (e.g., cisplatin) to validate assay sensitivity .
Q. What steps ensure reproducibility of this compound-based studies across laboratories?
- Detailed protocols : Specify equipment models, reagent sources, and environmental conditions.
- Open data : Share raw datasets (e.g., spectral files, chromatograms) in public repositories.
- Collaborative validation : Partner with independent labs to cross-verify key findings .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in vitro?
Follow OSHA guidelines:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
